Home > Products > Building Blocks P12905 > 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 105807-83-8

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Catalog Number: EVT-348209
CAS Number: 105807-83-8
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives have garnered attention in the scientific community due to their diverse biological activities. These compounds have been synthesized and evaluated in various studies to determine their potential applications in the medical and pharmaceutical fields. The following analysis delves into the research surrounding these compounds, focusing on their mechanism of action and applications in different areas such as lipid regulation and platelet aggregation inhibition.

Applications in Various Fields

Lipid Regulation

The derivatives of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have shown promise in the field of lipid regulation. The aforementioned study demonstrated that these compounds could effectively lower lipid levels in various animal models, indicating potential use as therapeutic agents for managing cholesterol and triglyceride levels in humans1. This could have significant implications for the treatment of cardiovascular diseases, where dyslipidemia is a major risk factor.

Platelet Aggregation Inhibition

Another application of these derivatives is in the inhibition of platelet aggregation, a critical factor in the prevention of thrombotic events. A study synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and tested their ability to inhibit ADP-induced platelet aggregation3. The results showed that these compounds, particularly compound 7a, could inhibit platelet aggregation with IC50 values ranging from 10.14 to 18.83 µmol/L. Although less potent than the control drugs ticlopidine and aspirin, these findings suggest that with further optimization and understanding of structure-activity relationships, these benzoxazinone derivatives could become valuable antiplatelet agents3.

1-[7-Fluoro-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one-6-yl]-3-propyl-2-thioxoimidazolidinetrione (SYP-300)

Compound Description: SYP-300 is an experimental herbicide developed at the Shenyang Research Institute of Chemical Industry. It exhibits herbicidal activity against a variety of broadleaf weeds at a dosage of 100 g a.i./hm2. Importantly, it demonstrates safety towards rice and wheat at dosages up to 200 g a.i./hm2 in greenhouse settings [].

6-Amino-7-fluoro-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Compound Description: This compound is a key intermediate in the synthesis of SYP-300. It is reacted with propylisothiocyanate to yield the final herbicide [].

2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones

Compound Description: This class of compounds was synthesized using a novel method involving amino resin as a scavenger reagent. The reported purities of the synthesized compounds ranged from 86% to 95% [].

(Z)-2-(Substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)hydrazinecarboxamides

Compound Description: This series of compounds was designed and synthesized to investigate the impact of incorporating two hydrogen-bonding domains on anticonvulsant activity. Several compounds within this series, notably 6b, 6h, 6i, and 6p, exhibited potent anticonvulsant activity in the maximal electroshock test (MES), displaying 83–100% protection. Furthermore, these compounds showed significant activity in chemically induced seizure tests, indicating their potential as anticonvulsant agents. Importantly, most of the tested compounds did not exhibit neurotoxic or hepatotoxic effects [].

2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Description: This series of compounds was developed as selective inhibitors of the bromodomain-containing protein 4 (BRD4), a promising target for castration-resistant prostate cancer treatment. These compounds demonstrated potent inhibitory activity against BRD4(1) with IC50 values in the nanomolar range. Notably, they exhibited high selectivity for BRD4 over other non-BET family members, indicating their specificity. One representative compound from this series, 36 (Y08060), effectively inhibited cell growth, colony formation, and the expression of the androgen receptor (AR) and its regulated genes, as well as MYC, in prostate cancer cell lines. Additionally, in vivo studies revealed that compound 36 possessed a favorable pharmacokinetic profile with high oral bioavailability (61.54%), underscoring its potential as a lead compound for further development as a prostate cancer drug [].

Source and Classification

This compound is categorized under the broader class of oxazines, specifically the 2H-benzo[b][1,4]oxazin-3(4H)-ones. It is notable for its structural features that include an amino group and two methyl groups at the 2-position of the benzoxazine ring. The compound has been studied for its pharmacological properties, particularly in relation to its ability to inhibit platelet aggregation and its potential as an anti-cancer agent .

Synthesis Analysis

The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. A common approach involves:

  1. Condensation Reaction: Starting materials such as 3-bromo-4-hydroxybenzaldehyde and anilines are reacted in the presence of chloroacetyl chloride.
  2. Reduction: This step typically involves reducing intermediates to form the desired oxazine structure.
  3. O-Alkylation: Alkylating agents may be used to introduce additional substituents onto the aromatic system.
  4. Smiles Rearrangement: This rearrangement technique can help in achieving the final structural configuration.

Characterization of the synthesized compound is often performed using techniques such as 1H^1H NMR (nuclear magnetic resonance), 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity .

Molecular Structure Analysis

The molecular structure of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one features a fused ring system comprising a benzene ring and an oxazine moiety. The key structural elements include:

  • Amino Group: Positioned at the 7th carbon of the oxazine ring.
  • Methyl Groups: Two methyl groups at the 2-position contribute to steric hindrance and influence biological activity.

The compound's three-dimensional conformation can significantly affect its interaction with biological targets, which is crucial for its pharmacological efficacy .

Chemical Reactions Analysis

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one participates in various chemical reactions typical of oxazine derivatives:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in further reactions with electrophiles.
  2. Oxidation and Reduction: The compound may undergo redox reactions depending on the conditions, affecting its functional groups.
  3. Formation of Derivatives: The structure can be modified to create derivatives that may enhance or alter its biological activity.

These reactions are crucial for developing new derivatives with improved pharmacological properties or different mechanisms of action .

Mechanism of Action

The mechanism by which 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects has been linked to its ability to inhibit platelet aggregation. Preliminary studies indicate that it interacts with specific receptors involved in platelet activation pathways, effectively reducing ADP-induced aggregation with an IC50 value ranging from 10.14 to 18.83 μmol/L .

This interaction suggests potential applications in treating thrombotic disorders or as an adjunct therapy in cardiovascular diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from experimental studies.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound can be handled in laboratory settings and its potential formulation into pharmaceutical products .

Applications

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific applications:

  1. Pharmaceutical Development: Investigated as a potential anti-cancer agent due to its biological activity against cancer cell lines.
  2. Platelet Aggregation Inhibition: Its ability to inhibit platelet aggregation makes it a candidate for cardiovascular therapies.
  3. Synthetic Intermediate: Used in organic synthesis for developing other bioactive compounds.

Research continues to explore its full therapeutic potential and mechanisms of action within various biological systems .

Properties

CAS Number

105807-83-8

Product Name

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

IUPAC Name

7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

UXMAGPQBCODAEJ-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.